Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Overview
Description
Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride typically involves multi-step reactions. One common method includes the following steps:
Nitration: The starting material, a substituted benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated to form an amide.
Cyclization: The amide undergoes cyclization to form the quinoline core.
Substitution: The quinoline core is further functionalized by introducing the ethyl ester and chloro groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine-substituted quinolines.
Scientific Research Applications
Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate
- 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate
- Ethyl 4-(2-methylanilino)-2-methylquinoline-6-carboxylate
Uniqueness
Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride is unique due to the presence of both the ethyl ester and chloro substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2.ClH/c1-4-25-20(24)14-8-9-18-15(11-14)19(10-12(2)22-18)23-17-7-5-6-16(21)13(17)3;/h5-11H,4H2,1-3H3,(H,22,23);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJYQURIXLPHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=C(C(=CC=C3)Cl)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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